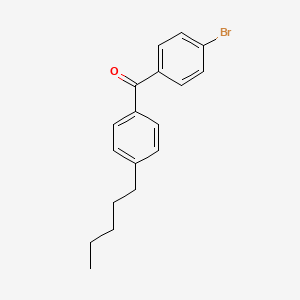

4-Bromo-4'-n-pentylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNWSBODGBUHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641770 | |

| Record name | (4-Bromophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918500-19-3 | |

| Record name | (4-Bromophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 4 N Pentylbenzophenone and Analogues

Refined Classical Synthetic Routes to Substituted Benzophenones

Classical methods for forming carbon-carbon bonds remain fundamental in organic synthesis. For benzophenone (B1666685) derivatives, Friedel-Crafts acylation and Grignard reagent-based syntheses are the most established routes, with ongoing refinements to improve yield, selectivity, and reaction conditions.

Optimized Friedel-Crafts Acylation Protocols

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. khanacademy.orgchemguide.co.uk For 4-Bromo-4'-n-pentylbenzophenone, two primary pathways are viable: the acylation of bromobenzene (B47551) with n-pentanoyl chloride or the acylation of n-pentylbenzene with 4-bromobenzoyl chloride.

The choice of pathway depends on the directing effects of the substituents. The bromo group is a deactivating, ortho-, para-director, while the n-pentyl group is an activating, ortho-, para-director. Acylating n-pentylbenzene would likely be faster, but could yield a mixture of ortho and para isomers. To achieve high regioselectivity for the desired para-substituted product, optimization of the catalyst and reaction conditions is essential.

Key to the reaction is the generation of a reactive acylium ion by the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). khanacademy.orgtcd.ie The reaction is often performed by adding the acyl chloride to a mixture of the aromatic substrate and AlCl₃. chemguide.co.uk The mixture is then heated to complete the reaction. chemguide.co.uk An iron(III) chloride hexahydrate-catalyzed Friedel–Crafts acylation has also been developed, which tolerates various electron-rich benzene (B151609) derivatives. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Substrates | Bromobenzene and Pentanoyl Chloride OR n-Pentylbenzene and 4-Bromobenzoyl Chloride | tcd.ieuni-siegen.de |

| Catalyst | Anhydrous Aluminium Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) | tcd.ienih.gov |

| Solvent | Dichloromethane or used neat (substrate as solvent) | tcd.ie |

| Temperature | Typically heated (e.g., 50-60°C) after initial addition in the cold | chemguide.co.ukuni-siegen.de |

| Work-up | Cautious pouring onto ice, followed by extraction and purification | uni-siegen.de |

Evolving Grignard Reagent Based Syntheses

Grignard reactions offer a powerful alternative for constructing ketones. These reactions involve an organomagnesium halide (Grignard reagent) acting as a potent nucleophile. wisc.edu The synthesis of asymmetric benzophenones can be achieved by reacting a Grignard reagent with a suitable benzoyl chloride or a benzonitrile (B105546) derivative.

For this compound, one could prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in an anhydrous ether solvent. umkc.edu This reagent can then be reacted with a suitable electrophile. However, direct reaction with an acyl chloride can lead to the formation of a tertiary alcohol as a byproduct due to a second addition to the initially formed ketone. mnstate.edu

A more controlled approach involves the reaction of a Grignard reagent with a nitrile. For example, the Grignard reagent derived from 1-bromo-4-n-pentylbenzene could be reacted with 4-bromobenzonitrile (B114466). The resulting imine intermediate is then hydrolyzed during aqueous work-up to yield the desired ketone. This method prevents the formation of alcohol byproducts. The Grignard reagent itself is prepared by reacting an aryl halide with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edursc.org

| Step | Description | Reference |

|---|---|---|

| 1. Reagent Formation | Reaction of an aryl halide (e.g., 1-bromo-4-pentylbenzene) with magnesium turnings in anhydrous ether or THF. Iodine crystals are often used for activation. | wisc.eduumkc.edu |

| 2. Acylation Reaction | The formed Grignard reagent is added to a solution of an electrophile (e.g., 4-bromobenzonitrile or 4-bromobenzoyl chloride) at low temperature. | umkc.edu |

| 3. Hydrolysis (Work-up) | The reaction mixture is quenched with an aqueous acid (e.g., HCl) to hydrolyze the intermediate and protonate any alkoxides. | wisc.edu |

| 4. Purification | The product is isolated by extraction and purified, typically by chromatography or recrystallization. | umkc.edu |

Exploration of Other Established Carbon-Carbon Coupling Reactions

Beyond Friedel-Crafts and Grignard reactions, other classical C-C coupling methods exist, though they are less commonly employed for direct ketone synthesis. For instance, the Gomberg-Bachmann reaction, which involves the base-induced coupling of a diazonium salt with another aromatic ring, is a method for creating biaryl linkages. orgsyn.org While not a direct route to ketones, the biaryl products, such as 4-bromo-4'-n-pentylbiphenyl, could potentially be oxidized at the benzylic position of the pentyl group and further manipulated to form the ketone. However, such multi-step routes are often less efficient than direct acylation or modern catalytic methods.

Cutting-Edge Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions and selective metal-halogen exchange reactions represent the forefront of these advanced methodologies.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This method is renowned for its mild reaction conditions, low toxicity of boron reagents, and broad substrate scope. libretexts.orgnih.gov

The synthesis of this compound is well-suited to a Suzuki coupling approach. A particularly effective strategy is the coupling of an acyl chloride with a boronic acid. Research has demonstrated the successful synthesis of 4-bromobenzophenone (B181533) via the Suzuki coupling of 4-bromobenzoyl chloride and phenylboronic acid. researchgate.net This serves as an excellent model for the synthesis of the target compound by coupling 4-bromobenzoyl chloride with 4-n-pentylphenylboronic acid . The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), often in the presence of a phosphine (B1218219) ligand and an inorganic base like potassium carbonate. researchgate.net The selectivity of the reaction can be tuned by adjusting the base, solvent, and catalyst system to favor the desired ketone product and minimize side reactions like hydrolysis of the acyl chloride. researchgate.net

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromobenzoyl Chloride | Electrophilic partner |

| Organoboron Reagent | 4-n-Pentylphenylboronic Acid | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃ | Palladium(0) precatalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation |

| Solvent | Toluene | Reaction medium |

Selective Metal-Halogen Exchange Reactions for Precursor Synthesis

Metal-halogen exchange is a powerful reaction for creating highly reactive organometallic intermediates from organic halides. wikipedia.org Lithium-halogen exchange, in particular, is a rapid and efficient method for preparing aryllithium reagents, which are more reactive than their Grignard counterparts. wikipedia.orglookchem.com The reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. lookchem.comchemicalbook.com The rate of exchange follows the trend I > Br > Cl. wikipedia.org

This method can be integrated into a one-pot synthesis of ketones. For the synthesis of this compound, a plausible route begins with the selective metal-halogen exchange of a dibrominated precursor or, more directly, by starting with 1-bromo-4-n-pentylbenzene. The aryllithium species generated, 4-n-pentylphenyllithium, can then react with an appropriate electrophile like 4-bromobenzaldehyde. The resulting secondary alcohol is not isolated but is oxidized in the same pot to the final ketone product. A reported procedure for a similar compound, 4-fluoro-4'-methylbenzophenone, uses iodine and potassium carbonate in tert-butanol (B103910) for the oxidation step. chemicalbook.com This one-pot procedure avoids the isolation of sensitive intermediates and can provide high yields. chemicalbook.com

| Step | Procedure | Key Reagents | Temperature |

|---|---|---|---|

| 1. Lithiation | An aryl bromide (e.g., 1-bromo-4-pentylbenzene) in THF is treated with n-BuLi. | n-Butyllithium | -78 °C |

| 2. Aldehyde Addition | An aldehyde (e.g., 4-bromobenzaldehyde) is added to the newly formed aryllithium solution. | 4-Bromobenzaldehyde | -78 °C to Room Temp |

| 3. Oxidation | After solvent removal, the intermediate alcohol is oxidized to the ketone. | Iodine (I₂), Potassium Carbonate (K₂CO₃), t-BuOH | Reflux |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing the efficiency of synthetic processes. uns.ac.id This technology proves particularly advantageous in the synthesis of benzophenone derivatives, where conventional heating methods can require prolonged reaction times. uns.ac.idresearchgate.net The synthesis of related structures, such as chalcones and naphthalimides, demonstrates the significant advantages of microwave irradiation. uns.ac.idmdpi.com

In a typical application, the reaction mixture is irradiated at a specific power, leading to rapid and uniform heating. uns.ac.id For instance, the synthesis of 4'-bromochalcone (B182549) from 4-bromoacetophenone and benzaldehyde, a reaction analogous to a Friedel-Crafts acylation that could form the benzophenone skeleton, was completed in just 45 seconds under microwave irradiation (140 watts), yielding 89.39% of the product. uns.ac.id In contrast, the conventional method required 3 hours of stirring at room temperature to achieve a comparable, albeit slightly higher, yield of 94.61%. uns.ac.id This drastic reduction in reaction time highlights the efficiency of microwave heating. uns.ac.idresearchgate.net

Furthermore, microwave-assisted techniques are highly effective for post-synthesis modifications, such as Suzuki coupling reactions. The transformation of a bromo-substituted aromatic compound, like 4-bromo-1,8-naphthalimide, with phenylboronic acid is significantly faster and more efficient under microwave heating compared to conventional oil-bath heating. mdpi.com This suggests that the bromo substituent on this compound can be efficiently derivatized using microwave-assisted cross-coupling reactions. The use of microwave heating can also reduce the need for hazardous solvents, contributing to greener chemistry principles. uns.ac.id

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Stirring at RT) | 3 hours | 94.61 ± 0.6793 | uns.ac.id |

| Microwave Irradiation (140 W) | 45 seconds | 89.39 ± 0.6418 | uns.ac.id |

Data based on the synthesis of 4'-bromochalcone, a structurally related compound. uns.ac.id

Strategic Derivatization Approaches for this compound

The structure of this compound offers three distinct regions for chemical modification: the benzophenone core, the n-pentyl chain, and the bromo substituent. Strategic derivatization at these sites allows for the systematic tuning of the molecule's physicochemical properties.

Regioselective Functional Group Interconversion on the Benzophenone Core

The benzophenone core itself can be subjected to various transformations. The ketone functional group can act as a directing group to achieve regioselective C-H functionalization on the aromatic rings. researchgate.net For example, palladium-catalyzed ortho-C(sp²)-H fluorination has been developed for aromatic ketones, providing a direct method to install fluorine atoms at positions ortho to the carbonyl group. researchgate.net

Another powerful strategy involves using the ketone as a removable handle to enable multisite modifications. researchgate.net Through palladium and norbornene cooperative catalysis, the carbon-carbon bonds of the ketone can be activated, leading to transformations such as borylation, cyanation, or the formation of biaryls. researchgate.net While these methods often result in the cleavage of the ketone, they represent a sophisticated approach to accessing highly functionalized aromatic structures that would be difficult to obtain otherwise.

Targeted Modifications of the n-Pentyl Chain

The n-pentyl chain provides a site for introducing aliphatic diversity. The position alpha to the phenyl ring (the benzylic position) is particularly susceptible to functionalization due to the electronic influence of the aromatic system. Direct α-alkylation of ketones with primary alcohols, a process often catalyzed by transition metals like palladium, offers a route to extend or branch the alkyl chain. mdpi.com This "borrowed hydrogen" methodology typically involves metal and base catalysts and proceeds without the need for an external oxidant, releasing only water as a byproduct. mdpi.com

While much of the research focuses on the α-alkylation of the ketone itself, similar principles can be applied to functionalize the benzylic position of the pentyl group. Furthermore, other transformations such as oxidation of the benzylic carbon to a secondary alcohol or ketone, or free-radical halogenation along the chain, can be envisioned to introduce new functionalities.

Versatile Transformations of the Bromo Substituent

The bromo substituent is an exceptionally versatile functional handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Common transformations include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds. This is a robust method for introducing new aryl or alkyl groups. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes using palladium and copper co-catalysis to install alkyne functionalities.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamine derivatives.

Cyanation: Conversion of the bromide to a nitrile group using reagents like potassium cyanide, often with a palladium or nickel catalyst.

Borylation: Transformation of the aryl bromide into a boronic ester, which can then be used in subsequent Suzuki couplings or other reactions. organic-chemistry.org

The Finkelstein reaction, where a halide is exchanged for another, can also be employed, for example, to convert the aryl bromide to an iodide, which can be more reactive in certain coupling reactions. vanderbilt.edu

Table 2: Potential Transformations of the Bromo Substituent

| Reaction Type | Reagent Class | Functional Group Introduced | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters (R-B(OH)₂) | Alkyl, Aryl (R) | Pd(0) catalyst + Base |

| Heck Coupling | Alkenes (H₂C=CHR) | Vinyl (-CH=CHR) | Pd(0) catalyst + Base |

| Sonogashira Coupling | Terminal Alkynes (H-C≡CR) | Alkynyl (-C≡CR) | Pd(0) catalyst + Cu(I) salt + Base |

| Buchwald-Hartwig Amination | Amines (HNR₂) | Amino (-NR₂) | Pd catalyst + Ligand + Base |

| Cyanation | Cyanide Salts (e.g., KCN) | Nitrile (-CN) | Pd or Ni catalyst |

| Borylation | Diboron Reagents (e.g., B₂pin₂) | Boronic Ester (-B(OR)₂) | Pd catalyst + Ligand |

Sophisticated Spectroscopic and Structural Characterization of 4 Bromo 4 N Pentylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 4-Bromo-4'-n-pentylbenzophenone, a combination of one-dimensional (¹H and ¹³C) and advanced multidimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the n-pentyl chain. The aromatic region would likely display two sets of signals for the two substituted benzene (B151609) rings. The protons on the brominated phenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted system. Similarly, the protons on the pentyl-substituted phenyl ring would also present as a pair of doublets.

The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The bromine atom, being an electron-withdrawing group, would deshield the adjacent protons, causing them to resonate at a lower field. Conversely, the n-pentyl group, being weakly electron-donating, would slightly shield the protons on its ring.

The aliphatic protons of the n-pentyl group would appear in the upfield region of the spectrum. The methylene (B1212753) group attached directly to the aromatic ring (α-CH₂) would be the most deshielded of the aliphatic protons due to the ring's anisotropic effect and would likely appear as a triplet. The subsequent methylene groups (β, γ, δ-CH₂) would show complex multiplet patterns due to spin-spin coupling with their neighbors, with their chemical shifts progressively moving upfield. The terminal methyl group (ω-CH₃) would appear as a triplet at the highest field.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2', H-6') | ~7.7 | d | ~8.0 |

| Aromatic (H-3', H-5') | ~7.6 | d | ~8.0 |

| Aromatic (H-2, H-6) | ~7.3 | d | ~8.0 |

| Aromatic (H-3, H-5) | ~7.2 | d | ~8.0 |

| α-CH₂ | ~2.7 | t | ~7.5 |

| β-CH₂ | ~1.6 | m | |

| γ-CH₂ | ~1.3 | m | |

| δ-CH₂ | ~1.3 | m |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. In the case of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the n-pentyl chain.

The carbonyl carbon (C=O) is highly deshielded and is expected to resonate at a very low field, typically in the range of 190-200 ppm. The aromatic region will show several signals corresponding to the substituted and unsubstituted carbons of the two phenyl rings. The carbon attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to what would be expected based solely on electronegativity stackexchange.com. The quaternary carbons of the benzophenone (B1666685) core and the carbon attached to the pentyl group will also have characteristic chemical shifts.

The aliphatic carbons of the n-pentyl chain will appear in the upfield region of the spectrum. The chemical shifts of these carbons will decrease progressively from the α-carbon to the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~195 |

| Aromatic (C-1') | ~137 |

| Aromatic (C-4') | ~128 (shielded by Br) |

| Aromatic (C-2', C-6') | ~132 |

| Aromatic (C-3', C-5') | ~130 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-4) | ~145 |

| Aromatic (C-2, C-6) | ~130 |

| Aromatic (C-3, C-5) | ~129 |

| α-CH₂ | ~36 |

| β-CH₂ | ~31 |

| γ-CH₂ | ~22 |

| δ-CH₂ | ~30 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual assignments would require 2D NMR data.

To unambiguously assign all proton and carbon signals and to gain insight into the molecule's conformation, advanced multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity of protons within the n-pentyl chain and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the phenyl rings, the carbonyl group, and the n-pentyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

Vibrational Spectroscopy via Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, expected around 1650-1670 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1450-1600 cm⁻¹ region. A characteristic band for the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic rings often gives a strong Raman signal. The C=O stretch would also be visible. Raman spectroscopy is particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=O Stretch | 1650-1670 | IR (strong), Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₉BrO), the expected monoisotopic mass can be calculated with high precision. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl cations. In this case, we would expect to see fragment ions corresponding to the bromobenzoyl cation ([BrC₆H₄CO]⁺) and the pentylbenzoyl cation ([C₅H₁₁C₆H₄CO]⁺). The n-pentyl chain could also undergo fragmentation, leading to a series of alkyl fragment ions.

Single-Crystal X-ray Diffraction Studies of Benzophenone Derivatives for Solid-State Structures

While no specific single-crystal X-ray diffraction data for this compound is readily available in the searched literature, studies on other substituted benzophenones provide valuable insights into the likely solid-state structure. nih.govresearchgate.net

Benzophenone and its derivatives are known to adopt a non-planar conformation in the solid state, with the two phenyl rings twisted out of the plane of the carbonyl group. This twist angle is a result of steric hindrance between the ortho-hydrogens of the two rings. The magnitude of this dihedral angle is influenced by the nature and position of the substituents on the phenyl rings and by crystal packing forces. nih.gov For instance, studies on 4-chloro-4'-hydroxybenzophenone (B194592) have shown a significant ring twist. nih.gov It is expected that this compound would also exhibit a twisted conformation.

A single-crystal X-ray diffraction study would precisely determine the bond lengths, bond angles, and the crucial dihedral angle between the two aromatic rings. It would also reveal the intermolecular interactions, such as van der Waals forces and potential weak C-H···O or C-H···Br hydrogen bonds, that govern the crystal packing. Such information is vital for understanding the material's physical properties. Studies on related compounds like 4-aminobenzophenone (B72274) have highlighted the importance of crystal engineering to control morphology for applications in nonlinear optics. acs.orgbohrium.com

In Depth Theoretical and Computational Investigations of 4 Bromo 4 N Pentylbenzophenone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of 4-Bromo-4'-n-pentylbenzophenone have been found in the reviewed literature.

Optimization of Molecular Geometries and Conformational Analysis

There are no published studies detailing the optimization of molecular geometries or conformational analysis for this compound.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

A HOMO-LUMO gap analysis for this compound has not been reported in the scientific literature.

Molecular Electrostatic Potential (MESP) Surface Mapping

No MESP surface maps for this compound are available in the public literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

There are no published computational predictions of spectroscopic parameters for this compound.

Calculation of Linear and Non-linear Optical and Electronic Properties

No data is available on the calculated linear and non-linear optical and electronic properties of this compound.

Computational Determination of Polarizability (α)

The computational determination of the polarizability (α) for this compound has not been reported.

Computational Determination of Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a critical parameter that quantifies the nonlinear optical (NLO) response of a molecule. Materials with high β values are of great interest for applications in optoelectronics, such as in frequency conversion and optical switching. For a molecule like this compound, the presence of an electron-withdrawing bromine atom and an electron-donating n-pentyl group attached to the benzophenone (B1666685) core suggests the potential for a significant NLO response.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of new molecules. These calculations typically involve optimizing the molecular geometry and then computing the NLO properties. The choice of the DFT functional and basis set is crucial for obtaining accurate results. For similar molecules, calculations have shown that the presence of donor-acceptor groups across a π-conjugated system can enhance the hyperpolarizability. In the case of this compound, the benzophenone structure provides the conjugated system.

A hypothetical data table for the computationally determined hyperpolarizability of this compound, based on DFT calculations, would look like the following:

Table 1: Calculated First-Order Hyperpolarizability (β) of this compound

| Component | Value (a.u.) |

|---|---|

| β_x | Data not available |

| β_y | Data not available |

| β_z | Data not available |

| β_total | ** Data not available ** |

Note: The values in this table are placeholders and would be populated by specific quantum chemical calculations.

Analysis of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Global Hardness)

Reactivity descriptors derived from conceptual DFT provide a powerful framework for understanding the chemical reactivity of molecules. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from the system. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η) : This represents the resistance to change in the electron distribution. A molecule with a large energy gap between the HOMO and LUMO is considered "hard" and is generally less reactive.

Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a system when it is saturated with electrons from the environment. It is a measure of the electrophilic nature of a molecule.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Data not available |

| LUMO Energy (E_LUMO) | - | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Note: The values in this table are placeholders and require specific DFT calculations.

Molecular Dynamics Simulations for Understanding Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable n-pentyl chain and phenyl rings, MD simulations are invaluable for exploring its conformational landscape. nih.gov

These simulations can reveal the preferred spatial arrangements of the molecule, including the dihedral angles between the phenyl rings and the orientation of the alkyl chain. Understanding the conformational flexibility is crucial as it can significantly impact the material's bulk properties, such as its packing in the solid state and its phase behavior in liquid crystals.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atom. These interactions govern how the molecules organize themselves in a condensed phase, which is fundamental to the material's macroscopic properties. While specific MD studies on this compound are not prominent in the literature, simulations on similar benzophenones have provided key insights into their structural dynamics. nih.gov

Integration of Computational Approaches with Molecular Design Principles for Functional Materials

The true power of the computational methods discussed above lies in their integration into a rational design process for new functional materials. By systematically modifying the structure of this compound in silico—for example, by changing the position or type of the halogen, or altering the length of the alkyl chain—and then recalculating the properties, a structure-property relationship can be established.

This computational-led approach allows for the pre-screening of a large number of candidate molecules to identify those with the most promising properties for a specific application, be it in nonlinear optics, as a photosensitizer, or as a component in liquid crystal displays. For instance, if the goal is to maximize the hyperpolarizability, computational studies can guide the selection of substituents that would most effectively create a strong donor-acceptor system. This integration of theoretical calculations with molecular design principles accelerates the discovery of novel materials and reduces the need for time-consuming and expensive trial-and-error synthesis and characterization.

Applications of 4 Bromo 4 N Pentylbenzophenone in Advanced Materials Science

Contribution to the Engineering of Novel Materials with Tailored Optical Properties

The benzophenone (B1666685) moiety within 4-Bromo-4'-n-pentylbenzophenone serves as a chromophore, absorbing ultraviolet (UV) light. This characteristic is fundamental to its application in materials where light-induced processes are desirable. The presence of the bromine atom and the n-pentyl group can further modify its electronic and photophysical properties, allowing for the fine-tuning of materials for specific optical applications.

While direct research on this compound in photonic devices is not extensively documented, the broader class of benzophenone derivatives is recognized for its utility in photonics. The benzophenone core is known for its efficient intersystem crossing (ISC) capability, a process where a molecule transitions from an excited singlet state to a triplet state. nih.gov This property is crucial in applications such as photosensitization, where the triplet state can initiate photochemical reactions or energy transfer processes.

The introduction of a heavy atom like bromine in this compound is expected to enhance the spin-orbit coupling, which can further increase the efficiency of intersystem crossing. This makes the compound a potentially valuable component in the development of materials for applications like optical data storage and photolithography, where precise control over light-induced chemical changes is essential.

In the realm of electronic materials, benzophenone derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The benzophenone core can act as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in metal-free OLEDs. nih.govresearchgate.net TADF materials can convert non-emissive triplet excitons into emissive singlet excitons, thereby maximizing the light output of the device. researchgate.netnih.gov

The synthesis of various benzophenone derivatives for OLEDs often involves the functionalization of the benzophenone core, for instance, through reactions at the bromine sites in molecules like 4,4′-dibromobenzophenone. nih.gov Although specific research on this compound for OLEDs is limited, its structure suggests it could serve as a building block or a host material in such devices. The n-pentyl chain can enhance solubility and processability, which are important practical considerations in the fabrication of electronic devices.

| Potential Application | Relevant Property of Benzophenone Core | Influence of Substituents (Bromo, n-pentyl) |

| Photosensitizers | Efficient Intersystem Crossing (ISC) | Bromine may enhance ISC efficiency. |

| Optical Data Storage | Photoreactivity | Substituents can tune reactivity and material compatibility. |

| Organic Light-Emitting Diodes (OLEDs) | Acceptor for TADF Emitters | n-Pentyl group can improve solubility and film formation. |

Role as a Precursor or Active Component in Liquid Crystalline Systems

The elongated, rigid structure of the benzophenone core, combined with the flexible n-pentyl chain, provides this compound with the fundamental characteristics of a mesogen—a molecule that can exhibit liquid crystal phases. Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal, and they are the basis for ubiquitous technologies like liquid crystal displays (LCDs).

The vast majority of the current LCD market is dominated by twisted nematic (TN) mode displays. nih.gov The operation of these displays relies on the ability of an electric field to control the alignment of liquid crystal molecules. The specific molecular structure of the liquid crystal material dictates its physical properties, such as its clearing point (the temperature at which it transitions to an isotropic liquid), its viscosity, and its dielectric anisotropy, all of which are critical for display performance. While this compound itself may not be a primary component in commercial LCDs, its study contributes to the understanding of how different molecular fragments influence these key properties.

The study of benzophenone-based compounds has revealed a rich variety of mesomorphic behaviors, including the formation of nematic and smectic phases. scilit.com The transition between these different phases occurs at specific temperatures and can be characterized using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). frontiersin.orgresearchgate.net For example, studies on related compounds show that the length of the alkyl chain can significantly influence the type of mesophase formed and the temperature range over which it is stable. frontiersin.orgnih.gov The n-pentyl group in this compound is of a length that is often associated with the formation of nematic phases in other liquid crystal systems. whiterose.ac.uk

The investigation of phase transitions in benzophenone-based systems is not only of fundamental scientific interest but also has practical implications for the development of new liquid crystal materials with specific operating temperature ranges. For instance, research on p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4) has shown the formation of a stable supercooled liquid crystalline phase upon cooling. researchgate.net

The alignment of liquid crystal molecules is paramount for the functioning of electro-optical devices. This alignment is influenced by a combination of factors, including interactions with substrate surfaces and the inherent molecular shape and intermolecular forces of the liquid crystal itself. The molecular architecture of this compound, with its polar bromine atom and nonpolar pentyl chain, results in a molecule with a significant dipole moment and shape anisotropy.

Integration into Organic Light-Emitting Diodes (OLEDs) and Flexible Organic Electronics

The benzophenone core is a well-known entity in the field of organic electronics, often serving as a foundational structure for materials used in OLEDs. Its electron-deficient nature makes it a suitable building block for creating molecules with specific electronic properties necessary for light emission. The incorporation of a bromine atom and an n-pentyl chain in this compound further functionalizes this core, opening up possibilities for its use in advanced device architectures.

While specific research detailing the performance of this compound in OLEDs and flexible organic electronics is limited in publicly accessible literature, the general utility of benzophenone derivatives suggests its potential. The bromine atom provides a reactive site for further molecular modifications, such as cross-coupling reactions, which are instrumental in building more complex, high-performance organic semiconductors. The n-pentyl group, a flexible alkyl chain, can enhance the solubility of the compound in organic solvents, a crucial factor for solution-based processing of flexible electronic devices. It can also influence the morphology of thin films, which in turn affects device efficiency and stability.

The potential application of this compound in this context is as a precursor or an intermediate in the synthesis of more complex molecules for OLEDs. For instance, the bromo- group can be readily converted to other functional groups or used as a handle for polymerization, leading to the creation of host or emitter materials for OLEDs.

Exploration in Polymer Chemistry for Functionalized Polymers and Coatings

In the domain of polymer chemistry, the true potential of this compound lies in its role as a monomer for the synthesis of functionalized polymers. The presence of the bromine atom is key to its utility in this area. It serves as a reactive site for various polymerization techniques, most notably cross-coupling reactions like the Suzuki or Heck reactions. These methods are powerful tools for creating well-defined polymer chains with specific functionalities.

By polymerizing this compound, or by using it as a co-monomer with other organic molecules, polymers with tailored properties can be synthesized. The benzophenone unit within the polymer backbone can impart desirable characteristics such as thermal stability and specific photophysical properties. The n-pentyl chain can enhance the processability of the resulting polymers and influence their physical properties, such as their glass transition temperature and solubility.

The resulting functionalized polymers could find applications in a variety of high-performance coatings. For example, coatings containing the benzophenone moiety might exhibit enhanced UV-curing capabilities or improved adhesion to various substrates. The ability to precisely control the polymer structure through the use of monomers like this compound is a significant advantage in the design of materials for specialized applications.

While detailed research on polymers derived specifically from this compound is not widely reported, the principles of polymer chemistry strongly support its potential as a valuable building block in this field. The combination of a reactive handle (bromine), a functional core (benzophenone), and a solubility-enhancing group (n-pentyl) makes it a promising candidate for the development of new functional polymers and coatings.

4 Bromo 4 N Pentylbenzophenone As a Strategic Building Block in Organic Synthesis

Intermediate for the Construction of Highly Functionalized Benzophenone (B1666685) Analogues

The bromine atom in 4-Bromo-4'-n-pentylbenzophenone provides a reactive handle for the introduction of various substituents through well-established synthetic methodologies. This allows for the systematic modification of the benzophenone core, leading to a diverse library of analogues with tailored properties.

One of the most powerful methods for functionalizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromo-substituted phenyl ring and a wide range of organoboron compounds, such as arylboronic acids. researchgate.netlibretexts.orgrsc.orgnih.gov This method is particularly valuable in the synthesis of biaryl compounds, which are common structural motifs in liquid crystals and pharmaceutically active molecules. researchgate.netrsc.org The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a highly versatile tool for creating complex benzophenone analogues. researchgate.netnih.govrsc.org For instance, coupling this compound with various arylboronic acids can introduce different aromatic systems, thereby tuning the electronic and photophysical properties of the resulting molecule.

Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines from this compound, introducing a crucial functional group for further derivatization or for its role in the final target molecule's biological activity. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of primary and secondary amines under mild conditions. researchgate.netwikipedia.org

The following table summarizes typical palladium-catalyzed reactions used to functionalize bromoarenes like this compound:

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | C(sp²) - C(sp²) / C(sp²) - C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂, various phosphine ligands | Mild conditions, high functional group tolerance, vast substrate scope. researchgate.netlibretexts.orgnih.govrsc.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | Pd(dba)₂, various phosphine ligands (e.g., BINAP, XPhos) | Facile synthesis of aryl amines, broad amine scope. researchgate.netwikipedia.orglibretexts.org |

Precursor for the Synthesis of Diverse Complex Organic Molecules via Versatile Chemical Transformations

The utility of this compound extends beyond simple functionalization of the benzophenone core. It serves as a precursor for the synthesis of a wide range of complex organic molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes. thieme-connect.de This reaction allows for the introduction of vinyl groups onto the benzophenone scaffold, which can then be further manipulated. The Heck reaction is a powerful tool for creating substituted styrenes and other vinylated aromatic compounds. researchgate.netorgsyn.org These products can serve as monomers for polymerization or as intermediates for further synthetic transformations. researchgate.net

The Sonogashira coupling reaction provides a route to connect a terminal alkyne to the bromo-substituted phenyl ring of this compound, forming a carbon-carbon triple bond. libretexts.orgresearchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The resulting alkynyl-substituted benzophenones are valuable intermediates in the synthesis of conjugated polymers, natural products, and materials with interesting photophysical properties. libretexts.org

Furthermore, the bromine atom can be transformed into other functional groups, expanding its synthetic utility. For example, it can be converted to an organolithium or Grignard reagent, which can then react with a variety of electrophiles.

The table below illustrates some of the versatile chemical transformations possible with bromoarenes:

| Reaction Name | Reagent | Product Type | Significance |

| Heck Reaction | Alkene | Substituted Alkene | Forms C(sp²)-C(sp²) bonds, useful for monomer synthesis. thieme-connect.deorgsyn.org |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Creates C(sp²)-C(sp) bonds, key for conjugated systems. libretexts.orgresearchgate.netorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Biaryl | Forms C(sp²)-C(sp²) bonds, crucial for liquid crystals and pharmaceuticals. researchgate.netlibretexts.org |

| Buchwald-Hartwig Amination | Amine | Aryl Amine | Forms C(sp²)-N bonds, important for medicinal chemistry. researchgate.netwikipedia.org |

Role in the Modular Synthesis of Medicinal Chemistry Building Blocks

The benzophenone scaffold is a recognized pharmacophore found in numerous biologically active compounds. The modular nature of synthesizing derivatives from this compound makes it a valuable tool in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The ability to perform various cross-coupling reactions on the 4-bromo position allows for the systematic introduction of a wide range of substituents. For example, the Suzuki-Miyaura reaction can be used to introduce different aryl and heteroaryl groups, which can modulate the pharmacological properties of the resulting molecules. rsc.orgmdpi.comchemrevlett.com Similarly, the Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, which are often key for biological activity and can influence properties like solubility and receptor binding. wikipedia.orglibretexts.orgresearchgate.net

The n-pentyl group on the other phenyl ring provides a lipophilic domain, which can be important for membrane permeability and interaction with hydrophobic pockets in biological targets. The combination of the reactive bromo group and the lipophilic pentyl chain makes this compound a versatile starting point for creating new chemical entities with potential therapeutic applications.

Application in Green Chemistry-Oriented Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. The cross-coupling reactions involving this compound are amenable to several green chemistry approaches.

One significant development is the use of aqueous media for these reactions. Traditionally, palladium-catalyzed cross-coupling reactions are carried out in organic solvents. However, researchers have developed conditions that allow these reactions to proceed in water, often with the aid of surfactants to solubilize the organic substrates. researchgate.netrsc.orgorganic-chemistry.orgrsc.orgresearchgate.net Performing reactions in water reduces the reliance on volatile and often toxic organic solvents, making the processes safer and more environmentally benign. organic-chemistry.orgrsc.org

Microwave-assisted synthesis is another green chemistry technique that can be applied to these reactions. rsc.orgresearchgate.netcem.comscirp.orgmdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. cem.comscirp.org It can also lead to higher yields and cleaner reaction profiles. The Heck and Suzuki reactions, in particular, have been shown to be highly efficient under microwave irradiation. researchgate.netmdpi.com

The development of highly active catalysts also contributes to the greenness of these synthetic routes. More efficient catalysts allow for lower catalyst loadings, reducing the amount of precious and often toxic heavy metals required for the transformation.

The following table highlights some green chemistry approaches applicable to the synthesis of derivatives from bromoarenes:

| Green Chemistry Approach | Description | Advantages | Relevant Reactions |

| Aqueous Media | Using water as the solvent, often with surfactants. rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net | Reduces use of volatile organic compounds (VOCs), safer, and environmentally friendly. organic-chemistry.orgrsc.org | Suzuki-Miyaura, Sonogashira rsc.orgorganic-chemistry.orgrsc.orgresearchgate.netrsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. cem.comscirp.org | Drastically reduced reaction times, energy savings, often higher yields. cem.comscirp.orgmdpi.com | Heck, Suzuki rsc.orgresearchgate.netmdpi.com |

| Ligand-Free Catalysis | Using palladium catalysts without the need for phosphine ligands. | Simplifies reaction setup and purification, reduces cost and toxicity associated with ligands. | Suzuki-Miyaura rsc.org |

Future Research Trajectories and Emerging Paradigms for 4 Bromo 4 N Pentylbenzophenone

Investigation of Novel and Sustainable Synthetic Pathways for Compound Production

Currently, there is a lack of published research detailing specific, optimized synthetic routes for 4-Bromo-4'-n-pentylbenzophenone. Future research could focus on developing and refining methods for its production, with an emphasis on sustainability and efficiency.

A plausible and conventional approach for synthesizing this compound would be through a Friedel-Crafts acylation reaction . This would likely involve the reaction of bromobenzene (B47551) with 4-n-pentylbenzoyl chloride, or alternatively, n-pentylbenzene with 4-bromobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Future research endeavors could explore:

Catalyst Optimization: Investigating alternative, more environmentally benign catalysts to replace traditional Lewis acids. This could include solid acid catalysts or recyclable catalytic systems to minimize waste and improve reaction efficiency.

Solvent Selection: Exploring the use of green solvents to reduce the environmental impact of the synthesis process.

Process Intensification: Research into continuous flow synthesis or microwave-assisted reactions could offer pathways to higher yields, reduced reaction times, and improved process safety.

A comparative analysis of these potential synthetic routes could be tabulated as follows to guide future research:

| Synthetic Route | Potential Reactants | Potential Catalyst | Areas for Sustainable Innovation |

| Route A | Bromobenzene + 4-n-Pentylbenzoyl chloride | AlCl₃ (Traditional) | Heterogeneous catalysts, Ionic liquids |

| Route B | n-Pentylbenzene + 4-Bromobenzoyl chloride | FeBr₃, ZnCl₂ | Solvent-free conditions, Biocatalysis |

Systematic investigation into these areas would be the first step toward establishing a robust and sustainable manufacturing process for this compound.

Development of Advanced Material Architectures Incorporating this compound

There are currently no published studies on the incorporation of this compound into advanced materials. The molecular structure of the compound, featuring a rigid benzophenone (B1666685) core, a flexible n-pentyl chain, and a polar bromine atom, suggests potential utility in materials science, particularly in the field of liquid crystals and polymers.

Future research could investigate its role as:

A Liquid Crystal Intermediate or Dopant: The elongated shape and anisotropic properties endowed by the pentyl and bromo-substituents could make it a candidate for the synthesis of novel liquid crystalline materials. Research would be needed to determine its mesophase behavior and its effect on the properties of liquid crystal mixtures.

A Monomer for Specialty Polymers: The benzophenone moiety is a well-known photosensitizer. It is plausible that this compound could be functionalized and polymerized to create photo-crosslinkable or photoreactive polymers for applications in coatings, adhesives, or photolithography. The bromine atom also provides a reactive site for further chemical modification or for imparting flame-retardant properties.

Exploration in this area would require synthesizing materials incorporating the compound and characterizing their physical and chemical properties.

Deepened Exploration of Structure-Property Relationships for Enhanced Performance in Emerging Applications

A fundamental understanding of how the molecular structure of this compound dictates its physical and chemical properties is currently absent from the scientific literature. Such studies are crucial for predicting its behavior and designing it into new applications.

Key research areas would include:

Photophysical Characterization: Benzophenone derivatives are known for their interesting photophysical properties. A detailed study of the absorption, emission, and triplet-state quantum yields of this compound would be essential. The influence of the bromine atom (heavy-atom effect) and the n-pentyl group on intersystem crossing rates and phosphorescence would be of particular interest.

Electrochemical Analysis: Investigating the redox behavior of the compound through techniques like cyclic voltammetry would provide insight into its electronic properties and its potential use in organic electronics.

Computational Modeling: Quantum chemical calculations (e.g., Density Functional Theory) could be employed to model the compound's geometry, electronic structure, and spectroscopic properties, providing a theoretical framework to complement experimental findings.

A systematic study varying the alkyl chain length or the position of the bromo-substituent on analogous compounds would allow for the development of a comprehensive structure-property relationship database.

| Structural Feature | Property to Investigate | Potential Application Area |

| Benzophenone Core | UV Absorption, Triplet State Energy | Photocatalysis, UV Curing |

| n-Pentyl Chain | Solubility, Molecular Packing | Organic Electronics, Liquid Crystals |

| Bromine Atom | Intersystem Crossing Rate, Reactivity | Photosensitizers, Flame Retardants |

Integration with Artificial Intelligence and Machine Learning in Rational Molecular Design

The application of artificial intelligence (AI) and machine learning (ML) to the study of this compound is an entirely unexplored frontier. These computational tools offer powerful methods for accelerating the discovery and optimization of new materials and molecules.

Future research could leverage AI and ML in the following ways:

Property Prediction: If a dataset of properties for related benzophenone derivatives were assembled, ML models could be trained to predict the properties of this compound, such as its melting point, solubility, or photophysical characteristics. This would enable rapid virtual screening without the need for initial synthesis and experimentation.

Generative Molecular Design: AI models could be used to design novel derivatives of this compound with optimized properties for specific applications. For example, a generative model could suggest modifications to the molecular structure to enhance its liquid crystalline temperature range or its efficiency as a photosensitizer.

Synthesis Planning: AI tools are increasingly used to predict viable synthetic routes for complex molecules. An AI-driven retrosynthesis program could propose novel and efficient pathways for producing this compound and its derivatives.

The integration of AI would represent a paradigm shift from traditional, trial-and-error research to a more targeted, data-driven approach to molecular and materials discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-4'-n-pentylbenzophenone, and how do reaction conditions influence yield and purity?

- Methodology :

- Bromination Strategies : Use electrophilic aromatic substitution by reacting 4'-n-pentylbenzophenone with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity validation via GC-MS or NMR (¹H/¹³C) .

- Data Consideration : Typical yields range from 60–80%, with impurities such as dibrominated byproducts requiring careful separation .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for substituent positioning and electron distribution analysis. IR spectroscopy to confirm carbonyl (C=O) and C-Br stretches .

- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and packing interactions (e.g., halogen bonding from Br) .

- Key Findings : The pentyl chain introduces steric effects, while the bromine atom enhances electrophilicity at the para position .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology :

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation under ambient vs. UV light .

Advanced Research Questions

Q. How does the n-pentyl substituent influence regioselectivity in subsequent functionalization reactions of this compound?

- Methodology :

- Cross-Coupling Reactions : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare reactivity with shorter/longer alkyl analogs (e.g., methyl vs. heptyl) to assess steric/electronic effects .

- Computational Modeling : Density Functional Theory (DFT) calculations to map electron density and predict reactive sites .

- Data Contradictions : Longer alkyl chains (e.g., pentyl) may reduce coupling efficiency due to steric hindrance, contradicting theoretical predictions of enhanced electron donation .

Q. What analytical strategies resolve contradictions in reaction mechanisms involving this compound?

- Case Study : Discrepancies in bromination vs. oxidation pathways.

- Mechanistic Probes : Isotopic labeling (e.g., ⁸¹Br) or kinetic isotope effects (KIE) to trace reaction intermediates .

- Advanced MS : High-resolution LC-MS/MS to identify transient species (e.g., radical intermediates in photochemical reactions) .

Q. How do environmental interfaces (e.g., indoor surfaces) affect the degradation pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.